2-(3-{1-carboxy-5-[(6-18F-fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, also known as 18F-DCFPyL, is a radiolabeled small-molecule inhibitor of the prostate-specific membrane antigen (PSMA). [] It is classified as a second-generation PSMA-PET agent. [] 18F-DCFPyL is used as a positron emission tomography (PET) imaging agent in scientific research, primarily for the detection, localization, and characterization of prostate cancer (PCa). [, , , , , , , , ]
Piflufolastat F 18 is classified as a radiopharmaceutical agent. Its primary function is to serve as a diagnostic tool in medical imaging, particularly in identifying prostate cancer lesions that express PSMA. This compound is synthesized through a series of chemical processes involving fluorine-18, a radionuclide produced in cyclotrons, which decays via positron emission .
The synthesis of piflufolastat F 18 typically involves a multi-step process that includes the following key stages:
Technical details highlight that the final product must achieve a radiochemical purity of at least 95% and a specific activity exceeding 1000 mCi/µmol to ensure effective imaging capabilities .
Piflufolastat F 18 has a complex molecular structure characterized by the following features:
The structural formula can be represented as follows:
This structure enables selective binding to PSMA, facilitating targeted imaging of prostate cancer cells .
Piflufolastat F 18 undergoes several chemical reactions during its synthesis and application:
These reactions are crucial for maintaining the efficacy of piflufolastat F 18 as a diagnostic agent .
The mechanism of action for piflufolastat F 18 involves its binding affinity for PSMA, which is overexpressed in malignant prostate tissues. Upon administration:
This process allows clinicians to visualize areas of high PSMA expression, aiding in the diagnosis and staging of prostate cancer .
Piflufolastat F 18 exhibits several notable physical and chemical properties:
These properties are essential for ensuring accurate PET imaging results and patient safety during administration .
Piflufolastat F 18 has significant applications in medical diagnostics:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3